molecular formula C30H52O26 B046576 Isomaltopentaose CAS No. 6082-32-2

Isomaltopentaose

Cat. No. B046576
CAS RN: 6082-32-2
M. Wt: 828.7 g/mol
InChI Key: ZFGVMMVMFNPHAQ-XAKZEXHGSA-N
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Description

Synthesis Analysis

The synthesis of isomaltopentaose and other IMOs has been achieved using various microbial enzymes. One method involves the cell-bound α-glucosidase from a novel strain of Microbacterium sp., utilizing maltose as a glycosyl donor. This process achieved a yield of 85 g/l at a 40% initial substrate concentration, with a notable increase in yield upon the addition of LiCl. The products, including isomaltopentaose, were analyzed using electrospray ionization mass spectrometry and confirmed by NMR spectroscopy (Ojha, Mishra, & Chand, 2015). Another approach employed a thermostable α-glucosidase from Geobacillus sp. strain HTA-462, expressed in Escherichia coli, for IMO synthesis, showing potential for industrial applications due to its efficiency and stability (Zhang et al., 2019).

Scientific Research Applications

1. Combining Regions of Human Antidextran

Research by Kabat (1956) explored the inhibitors of the dextran-human 1 → 6 antidextran system, where isomaltopentaose was found to be a key component. This study highlights the variability of inhibiting power of oligosaccharides like isomaltopentaose among different individuals and its implications in specificity and cross-reactions in immunology.

2. Enzymatic Action of Penicillium Lilacinum Dextranase

The work of Walker & Dewar (1975) investigated the enzymatic breakdown of oligosaccharides in the isomaltose series, including isomaltopentaose. Their findings revealed the specific enzymatic action and the hydrolytic degradation process, contributing to our understanding of carbohydrate metabolism.

3. Isomaltose Synthesis by Microbacterium sp.

A study by Ojha, Mishra, & Chand (2015) focused on the synthesis of isomalto-oligosaccharides (IMOs), including isomaltopentaose, through the transglycosylation activity of Microbacterium sp. This research has implications for the production of prebiotics and the industrial application of bacterial enzymes in carbohydrate processing.

4. Cooperative Action of Enzymes in IMO Production

The cooperative enzymatic action in the production of isomaltooligosaccharides, which include isomaltopentaose, was examined by Lee et al. (2002). This study provides insights into the efficient processes for IMO production, which are valuable for food technology and industrial applications.

5. Thermostable Enzymes and Long Isomalto-Oligosaccharides

Research by Jeong et al. (2019) on the thermostable enzymes from Thermoanaerobacter thermocopriae has revealed the potential for producing long isomalto-oligosaccharides, including isomaltopentaose. This study is significant for the development of cost-effective methods in the production of prebiotic oligosaccharides.

Safety And Hazards

The safety data sheet for Isomaltopentaose suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The high-degree polymerization of isomaltooligosaccharide (IMO) not only effectively promotes the growth and reproduction of Bifidobacterium in the human body but also renders it resistant to rapid degradation by gastric acid and can stimulate insulin secretion . The findings provide an important theoretical basis for the future marketable production of IMO4 and analysis of the structure of dextranase .

properties

IUPAC Name

(2R,3S,4R,5R)-6-hydroxy-2,3,4,5-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O26/c31-1-7-13(37)17(41)21(45)27(49-7)53-11(5-35)25(55-29-23(47)19(43)15(39)9(3-33)51-29)26(56-30-24(48)20(44)16(40)10(4-34)52-30)12(6-36)54-28-22(46)18(42)14(38)8(2-32)50-28/h5,7-34,36-48H,1-4,6H2/t7-,8-,9-,10-,11+,12-,13-,14-,15-,16-,17+,18+,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGVMMVMFNPHAQ-XAKZEXHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H](CO)[C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209661
Record name Isomaltopentaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

828.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,4R,5R)-6-hydroxy-2,3,4,5-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal

CAS RN

6082-32-2
Record name Isomaltopentaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
481
Citations
T Kiryu, T Kiso, H Sato… - Bioscience, Biotechnology …, 2020 - academic.oup.com
Membrane-bound quinoprotein glucose dehydrogenase from acetic acid bacteria produces lactobionic acid by the oxidation of lactose. Its enzymatic activity on lactose and maltose is …
Number of citations: 3 academic.oup.com
V Gourineni, ML Stewart, D Icoz, JP Zimmer - Nutrients, 2018 - mdpi.com
Ingredients delivering functional and nutritional benefits are of interest to food manufacturers. Isomaltooligosaccharides (IMOs) which serve as alternate sweeteners fit into this category. …
Number of citations: 28 www.mdpi.com
H Ichinose, R Suzuki, T Miyazaki, K Kimura… - Applied microbiology …, 2017 - Springer
Paenibacillus sp. 598K produces cycloisomaltooligosaccharides (cyclodextrans) from starch even in the absence of dextran. Cycloisomaltooligosaccharide glucanotransferase …
Number of citations: 22 link.springer.com
D Niu, J Qiao, P Li, K Tian, X Liu, S Singh… - Electronic Journal of …, 2017 - Elsevier
Background Current commercial production of isomalto-oligosaccharides (IMOs) commonly involves a lengthy multistage process with low yields. Results To improve the process …
Number of citations: 40 www.sciencedirect.com
D Mizushima, T Miyazaki, Y Shiwa, K Kimura… - Applied microbiology …, 2019 - Springer
Paenibacillus sp. 598K produces cycloisomaltooligosaccharides (CIs) in culture from dextran and starch. CIs are cyclic oligosaccharides consisting of seven or more α-(1 → 6)-linked-d-…
Number of citations: 8 link.springer.com
M Brokl, O Hernández-Hernández, AC Soria… - … of Chromatography A, 2011 - Elsevier
… )–5.0 min (isomaltopentaose). Separation of DP5 oligosaccharides was only acceptable for isomaltopentaose and maltopentaose which showed a R s value slightly higher than 1. …
Number of citations: 55 www.sciencedirect.com
Y Suzuki, Y Ueda, N Nakamura, S Abe - Biochimica et Biophysica Acta …, 1979 - Elsevier
… 1 and 2); (ii) glucose plus isomaltotriose, and glucose plus isomaltotetraose are rapidly released from isomaltotetraose and isomaltopentaose, respectively (Fig. 1); and (iii) during a …
Number of citations: 57 www.sciencedirect.com
GJ Walker - Carbohydrate Research, 1973 - Elsevier
… of isomaltotriose and isomaltopentaose from isomalto-octaose… to allow any hydrolysis of isomaltopentaose. Since the rate of … or transfer reactions with isomaltopentaose would provide …
Number of citations: 53 www.sciencedirect.com
M Weigert, WC Raschke, D Carson… - The Journal of …, 1974 - rupress.org
… effective than isomaltotriose, and isomaltopentaose slightly more effective than the tetraose. No difference could be detected between isomaltopentaose and isomaltoheptaose. The …
Number of citations: 69 rupress.org
JW Goodman, EA Kabat - The Journal of Immunology, 1960 - journals.aai.org
… of the cross-reaction of the lowest molecular weight dextran fraction with horse anti-SII showed that an upper limit in inhibiting power was reached with isomaltopentaose, as had been …
Number of citations: 13 journals.aai.org

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